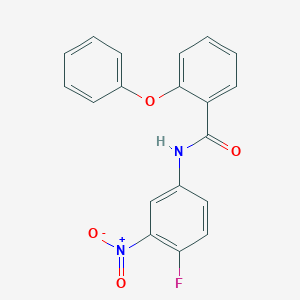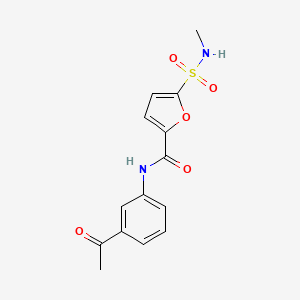![molecular formula C19H16N4O B6577657 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1206999-23-6](/img/structure/B6577657.png)
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, also known as 2-IPA, is an organic compound that is used in scientific research as a tool to study the mechanism of action of certain drugs and biochemical processes. It is a derivative of the indole class of compounds and is a member of the pyrazole family. 2-IPA has been used in a variety of scientific studies and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been used in a variety of scientific studies, including studies of the mechanism of action of certain drugs, biochemical processes, and physiological effects. It has been used to study the effects of drugs on the central nervous system, the cardiovascular system, and the immune system. It has also been used to study the effects of certain hormones and neurotransmitters on the body. In addition, 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been used to study the effects of certain drugs on cancer cells.
作用機序
Target of Action
Related compounds have shown inhibitory activity against α-glucosidase , suggesting that this enzyme could be a potential target.
Mode of Action
It is hypothesized that, similar to other α-glucosidase inhibitors, it may bind to the enzyme and prevent it from breaking down complex sugars into glucose . This inhibition could help control blood glucose levels, particularly after meals.
Biochemical Pathways
The compound may affect the carbohydrate digestion pathway by inhibiting α-glucosidase, an enzyme responsible for breaking down oligosaccharides and disaccharides into glucose . By inhibiting this enzyme, the compound could potentially delay glucose absorption and thus help regulate blood glucose levels.
Pharmacokinetics
Related compounds have shown moderate inhibitory activity against α-glucosidase , suggesting that they may have sufficient bioavailability to exert their effects.
Result of Action
If it does inhibit α-glucosidase, it could potentially reduce postprandial hyperglycemia by delaying glucose absorption .
実験室実験の利点と制限
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in lab experiments. For example, it is not very stable, so it is difficult to store for long periods of time. In addition, its effects can vary greatly depending on the concentration and duration of exposure.
将来の方向性
There are a variety of potential future directions for research involving 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide. One potential direction is to further study its mechanism of action and the biochemical and physiological effects it has on the body. Another potential direction is to study its effects on cancer cells and other diseases. In addition, further research could be done to develop new synthesis methods and to improve the stability of 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide. Finally, further research could be done to develop new therapeutic uses for 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, such as for the treatment of certain diseases.
合成法
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 3-indoleacetic acid with 4-pyrazolephenylhydrazine in the presence of an acid catalyst. This reaction yields a mixture of 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide and its isomer, 4-IPA. The two isomers can then be separated by column chromatography.
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(11-14-12-20-18-4-2-1-3-16(14)18)22-15-7-5-13(6-8-15)17-9-10-21-23-17/h1-10,12,20H,11H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPIHDDRSPADBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577581.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6577594.png)

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6577639.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide](/img/structure/B6577641.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)
![2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577670.png)
![3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577676.png)